
2-(2-(3-(异戊氧基)苯氧基)乙酰胺基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a chemical compound with potential applications in various scientific research fields. It is characterized by its unique structure, which includes an isopentyloxy group attached to a phenoxy ring, further connected to an acetamido group and an acetic acid moiety.
科学研究应用
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
Target of Action
The primary target of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the enzyme COX-2 . COX-2, or Cyclooxygenase-2, plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation.
Pharmacokinetics
The compound’s effectiveness in reducing inflammation suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid’s action include a significant reduction in inflammation . This is achieved through the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
准备方法
The synthesis of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with isopentyl alcohol under specific conditions to introduce the isopentyloxy group. The resulting compound undergoes further reactions to attach the acetamido group, followed by the introduction of the acetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反应分析
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenoxy and acetamido groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar compounds to 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid include:
2-(2-(3-(Methoxy)phenoxy)acetamido)acetic acid: Differing by the presence of a methoxy group instead of an isopentyloxy group.
2-(2-(3-(Ethoxy)phenoxy)acetamido)acetic acid: Featuring an ethoxy group in place of the isopentyloxy group.
2-(2-(3-(Propoxy)phenoxy)acetamido)acetic acid: Containing a propoxy group instead of an isopentyloxy group. The uniqueness of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid lies in its specific isopentyloxy group, which may confer distinct properties in terms of solubility, reactivity, and biological activity compared to its analogs.
属性
IUPAC Name |
2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHRZWCNDPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
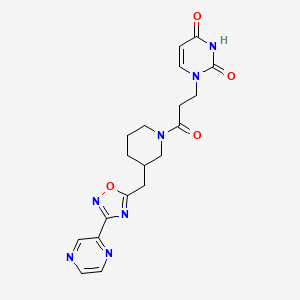
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
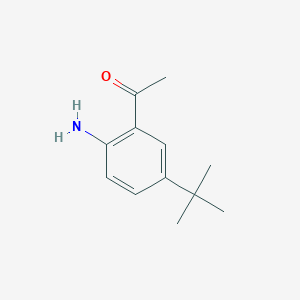

![1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2509547.png)
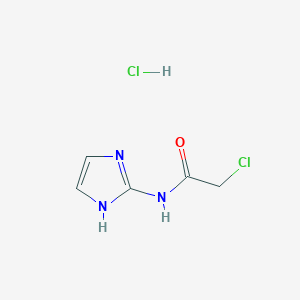
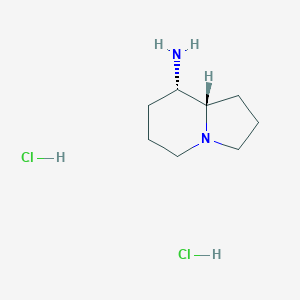
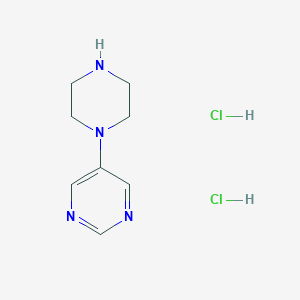
![3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2509552.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2509554.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2509557.png)
